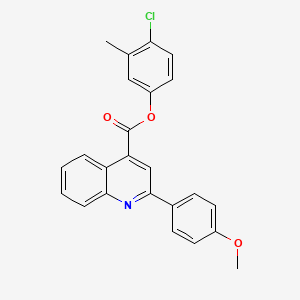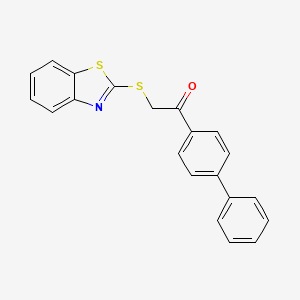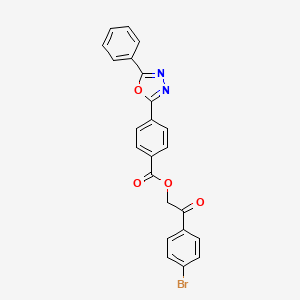![molecular formula C27H19ClN4O3 B10875745 4-[4-(2-chloro-4-nitrophenoxy)benzyl]-3,5-diphenyl-4H-1,2,4-triazole](/img/structure/B10875745.png)
4-[4-(2-chloro-4-nitrophenoxy)benzyl]-3,5-diphenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER is a complex organic compound that features a combination of chlorinated nitrophenyl and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Nitration and Chlorination: The nitrophenyl group is introduced through nitration of a phenol derivative, followed by chlorination.
Ether Formation: The final step involves the formation of the ether linkage between the chloronitrophenyl and triazole moieties, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER can undergo various chemical reactions, including:
Substitution Reactions: The chloronitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl groups can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminophenyl Derivatives: From the reduction of the nitro group.
Substituted Phenyl Ethers: From nucleophilic substitution reactions.
Scientific Research Applications
2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole moiety is known to bind to metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloronitrophenyl group but lacks the triazole moiety.
4-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)methylphenol: Contains the triazole moiety but lacks the chloronitrophenyl group.
Uniqueness
2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the chloronitrophenyl and triazole moieties allows for diverse interactions and reactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C27H19ClN4O3 |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
4-[[4-(2-chloro-4-nitrophenoxy)phenyl]methyl]-3,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C27H19ClN4O3/c28-24-17-22(32(33)34)13-16-25(24)35-23-14-11-19(12-15-23)18-31-26(20-7-3-1-4-8-20)29-30-27(31)21-9-5-2-6-10-21/h1-17H,18H2 |
InChI Key |
OCLWCNZHONOSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10875666.png)

![2-methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10875674.png)
![10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B10875684.png)
![6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B10875687.png)
![4-(furan-2-yl)-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875698.png)
![2-{1-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875700.png)
![2-({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10875709.png)
![(4Z)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-methyl-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10875717.png)

![2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10875725.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10875729.png)
![7-(4-{[(4-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10875732.png)

